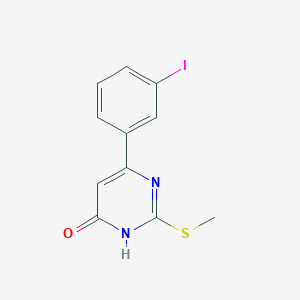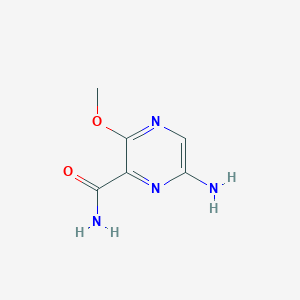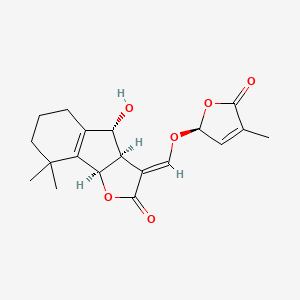
Copper;hexafluorosilicon(2-);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper hexafluorosilicate hydrate is a chemical compound with the molecular formula CuSiF6·xH2O. It consists of copper, silicon, fluorine, and water molecules. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper hexafluorosilicate hydrate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with hexafluorosilicic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of copper(II) oxide or copper(II) carbonate in hexafluorosilicic acid.
- Formation of copper hexafluorosilicate in solution.
- Crystallization of the hydrate form by evaporating the solvent.
The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of the copper source and the formation of the desired product.
Industrial Production Methods
In industrial settings, copper hexafluorosilicate hydrate is produced by reacting copper-containing ores or waste materials with hexafluorosilicic acid. The process involves:
- Crushing and grinding the copper-containing material.
- Leaching the material with hexafluorosilicic acid to extract copper ions.
- Precipitating the copper hexafluorosilicate hydrate by adjusting the pH and temperature.
- Filtering and drying the precipitate to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper hexafluorosilicate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The fluorine atoms in the compound can be substituted by other halogens or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of copper(III) compounds.
Reduction: Formation of copper(I) compounds.
Substitution: Formation of copper halides or other copper-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Copper hexafluorosilicate hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of flame-retardant materials, as a catalyst in chemical reactions, and in the treatment of wastewater.
Wirkmechanismus
The mechanism of action of copper hexafluorosilicate hydrate involves its interaction with molecular targets and pathways in various applications:
Antimicrobial Action: Copper ions disrupt the cell membranes of microorganisms, leading to cell death.
Catalytic Action: Copper ions facilitate the transfer of electrons in redox reactions, enhancing the reaction rate.
Flame-Retardant Action: The compound releases non-combustible gases upon heating, which helps to inhibit the spread of flames.
Vergleich Mit ähnlichen Verbindungen
Copper hexafluorosilicate hydrate can be compared with other similar compounds, such as:
Copper sulfate pentahydrate: Commonly used in agriculture and as a fungicide.
Copper chloride dihydrate: Used in the synthesis of organic compounds and as a catalyst.
Copper nitrate trihydrate: Utilized in the production of pigments and as an oxidizing agent.
Uniqueness
Copper hexafluorosilicate hydrate is unique due to its specific combination of copper, silicon, and fluorine, which imparts distinct properties such as high stability and solubility in water. Its applications in metal-organic frameworks and flame-retardant materials further highlight its versatility.
Eigenschaften
Molekularformel |
CuF6H2OSi |
|---|---|
Molekulargewicht |
223.64 g/mol |
IUPAC-Name |
copper;hexafluorosilicon(2-);hydrate |
InChI |
InChI=1S/Cu.F6Si.H2O/c;1-7(2,3,4,5)6;/h;;1H2/q+2;-2; |
InChI-Schlüssel |
HPZYZRWDIGYIJB-UHFFFAOYSA-N |
Kanonische SMILES |
O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


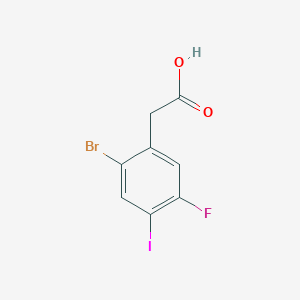
![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)
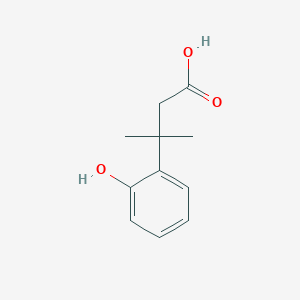
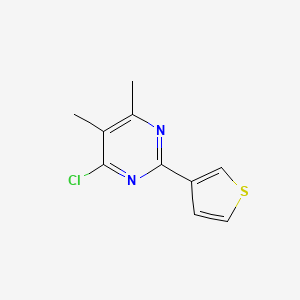

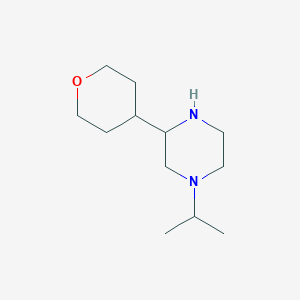
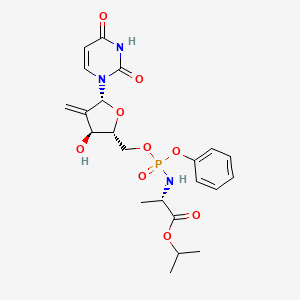
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)


